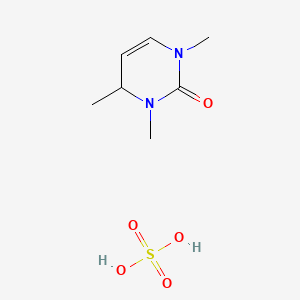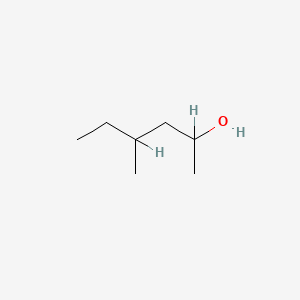![molecular formula C10H10O2S2 B3369284 [3,3'-Bithiophene]-4,4'-dimethanol CAS No. 23062-33-1](/img/structure/B3369284.png)
[3,3'-Bithiophene]-4,4'-dimethanol
Vue d'ensemble
Description
[3,3’-Bithiophene]-4,4’-dimethanol: is an organic compound consisting of two thiophene rings connected at the 3-position, with hydroxymethyl groups attached to the 4-positions of each thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Molecular Layer Deposition (oMLD): This method involves the use of 3,3’-bithiophene monomers. .
Suzuki Coupling: The synthesis of [3,3’-Bithiophene]-4,4’-dimethanol can also be achieved through a Suzuki coupling reaction.
Industrial Production Methods: The industrial production of [3,3’-Bithiophene]-4,4’-dimethanol typically involves large-scale oxidative molecular layer deposition due to its efficiency and ability to produce high-quality materials suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3,3’-Bithiophene]-4,4’-dimethanol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced thiophene derivatives.
Substitution: Substitution reactions involving [3,3’-Bithiophene]-4,4’-dimethanol can occur, where the hydroxymethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are often employed in substitution reactions.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: [3,3’-Bithiophene]-4,4’-dimethanol is used in the development of organic semiconductors and conductive polymers.
Optoelectronics: This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
Biology and Medicine:
Biosensors: The compound’s conductive properties make it suitable for use in biosensors for detecting biological molecules.
Industry:
Nanofiltration Membranes: The compound is used in the production of high-performance organic solvent nanofiltration membranes
Mécanisme D'action
The mechanism of action of [3,3’-Bithiophene]-4,4’-dimethanol involves its ability to participate in electron transfer processes due to its conjugated structure. The hydroxymethyl groups enhance its solubility and reactivity, allowing it to interact with various molecular targets and pathways in electronic and optoelectronic applications .
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: Similar in structure but lacks the hydroxymethyl groups, making it less soluble and reactive.
3,3’-Bithiophene: Similar backbone but without the hydroxymethyl groups, affecting its electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which can enhance its electronic properties but also increases its complexity
Uniqueness:
- **Hyd
Propriétés
IUPAC Name |
[4-[4-(hydroxymethyl)thiophen-3-yl]thiophen-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-1-7-3-13-5-9(7)10-6-14-4-8(10)2-12/h3-6,11-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZQNEAMPXRTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C2=CSC=C2CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311327 | |
| Record name | [3,3'-Bithiophene]-4,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-33-1 | |
| Record name | NSC241161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,3'-Bithiophene]-4,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene](/img/structure/B3369286.png)

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B3369289.png)


![2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B3369330.png)

